4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

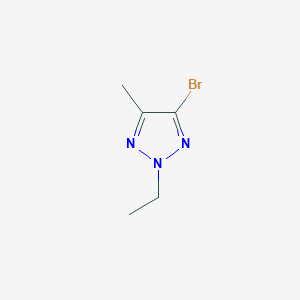

4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 2nd position, and a methyl group at the 5th position on the triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-bromo-2-ethyl-5-methyl-1H-1,2,3-triazole with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4th position can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Cyclization Reactions: The triazole ring can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used under mild conditions to achieve substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Antimicrobial Properties : Triazoles are well-known for their antimicrobial activities. Research indicates that derivatives of 1,2,3-triazoles exhibit potent antibacterial and antifungal effects. For instance, studies have shown that compounds with the triazole core can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .

- Anticancer Activity : The triazole scaffold has been utilized in the design of anticancer agents. 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole and its derivatives have been evaluated for their cytotoxic effects against cancer cell lines. Reports suggest that modifications at specific positions of the triazole ring can enhance their potency against different types of cancer .

- Anti-inflammatory and Analgesic Effects : Some triazole derivatives have demonstrated anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis. The mechanism often involves the inhibition of inflammatory mediators, suggesting a valuable application in pain management therapies .

- Neuroprotective Effects : Recent studies have indicated that certain triazoles may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Agrochemical Applications

- Fungicides : Triazole compounds are widely used in agriculture as fungicides due to their effectiveness against a variety of fungal pathogens. This compound has been investigated for its potential to control plant diseases caused by fungi, thereby improving crop yields .

- Herbicides : The selective herbicidal activity of triazoles makes them suitable candidates for developing new herbicides that target specific weeds without harming crops. Research into the structure-activity relationship (SAR) of these compounds has led to the identification of effective herbicidal agents .

Material Science Applications

- Polymer Chemistry : Triazoles are increasingly being incorporated into polymeric materials due to their unique properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer matrices can enhance the material's performance in various applications ranging from coatings to biomedical devices .

- Sensors and Probes : The fluorescent properties of certain triazole derivatives make them suitable for use in sensors and imaging applications. For example, modifications to the triazole structure can yield compounds that act as chelation-sensitive fluorophores for detecting metal ions or biological targets in live cells .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against bacterial and fungal strains |

| Anticancer drugs | Potent cytotoxicity against cancer cell lines | |

| Anti-inflammatory agents | Inhibition of inflammatory mediators | |

| Neuroprotective drugs | Modulation of neurotransmitter systems | |

| Agrochemicals | Fungicides | Control of plant diseases |

| Herbicides | Targeted weed control without crop damage | |

| Material Science | Polymer additives | Enhanced thermal stability and mechanical strength |

| Sensors | Fluorescent probes for metal ion detection |

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antibacterial activity of various triazole derivatives including this compound against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated significant inhibition zones compared to control groups, suggesting potential for therapeutic use in treating resistant infections .

- Agricultural Application Research : Field trials testing the efficacy of triazole-based fungicides demonstrated a marked reduction in fungal infections on crops like wheat and barley when treated with formulations containing this compound. These findings support its role in sustainable agriculture practices aimed at increasing crop resilience .

Wirkmechanismus

The mechanism of action of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

- 4-Bromo-2-ethyl-1H-1,2,3-triazole

- 4-Bromo-5-methyl-1H-1,2,3-triazole

- 2-Ethyl-5-methyl-1H-1,2,3-triazole

Comparison: Compared to these similar compounds, 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity.

Biologische Aktivität

4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family, characterized by its unique structure that includes a bromine atom at the 4th position, an ethyl group at the 2nd position, and a methyl group at the 5th position. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer domains.

The molecular formula of this compound is C5H8BrN3, and it has a CAS number of 872265-68-4. The compound can undergo various chemical reactions including substitution, oxidation, and cyclization, which are critical for its biological activity and applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives of 1,2,4-triazoles can effectively inhibit bacterial growth. For instance, molecular docking studies have highlighted the strong binding affinities of certain triazole derivatives against bacterial enzyme targets, suggesting their potential as antibiotics .

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies using various human cancer cell lines (e.g., HePG-2 for hepatocellular carcinoma and MCF-7 for breast cancer) demonstrated that certain triazole derivatives exhibit notable anti-proliferative activity. The MTT assay results indicated significant cytotoxic effects against these cancer cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets. For instance:

- Antimicrobial Mechanism : The compound may inhibit key enzymes involved in bacterial metabolism or cell wall synthesis.

- Anticancer Mechanism : It may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) or by inhibiting critical signaling pathways responsible for cell proliferation.

Case Studies

Several studies have explored the biological activities of triazole derivatives:

- Antibacterial Study : A series of substituted triazoles were synthesized and tested against E. coli, showing promising antibacterial activity with docking scores indicating strong interactions with bacterial targets .

- Anticancer Evaluation : The anti-proliferative effects of various triazole derivatives were assessed using the MTT assay across multiple cancer cell lines. Results indicated that some compounds had IC50 values comparable to established anticancer drugs like Doxorubicin .

Comparative Analysis

To better understand the biological efficacy of this compound relative to similar compounds, a comparative table is presented below:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| 4-Bromo-2-ethyl-5-methyl-2H-triazole | Moderate | High | Effective against multiple cancer cell lines |

| 4-Bromo-1H-triazole | Low | Moderate | Less effective against bacterial strains |

| 5-Methyltriazole | High | Low | Strong antibacterial but limited anticancer use |

Eigenschaften

IUPAC Name |

4-bromo-2-ethyl-5-methyltriazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-3-9-7-4(2)5(6)8-9/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICJDHQCFYTBSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(C(=N1)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.